molecular formula C13H17ClN2O B6333445 1-methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride CAS No. 1047657-65-7

1-methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride

Cat. No.: B6333445
CAS No.: 1047657-65-7
M. Wt: 252.74 g/mol
InChI Key: RQXLJSYQSBXFOQ-UHFFFAOYSA-N
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Description

1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride is a spirocyclic compound that features a unique structure combining an indole and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride typically involves the reaction of indole derivatives with piperidine under specific conditions. One common method includes the reaction of 1-methylindole with piperidine in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Explored as a potential anti-tumor agent due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Uniqueness: 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride stands out due to its specific binding affinity to multiple molecular targets, making it a versatile compound in medicinal chemistry. Its unique spirocyclic structure also contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-methylspiro[indole-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-15-11-5-3-2-4-10(11)13(12(15)16)6-8-14-9-7-13;/h2-5,14H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXLJSYQSBXFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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